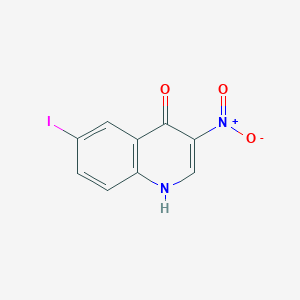

6-Iodo-3-nitroquinolin-4-ol

Description

Quinoline (B57606) Alkaloids and Synthetic Analogs in Pharmaceutical Research

The story of quinoline in medicine is rich and dates back to the isolation of quinine (B1679958) from cinchona bark in 1820, a landmark discovery in the treatment of malaria. nih.gov This natural quinoline alkaloid paved the way for the development of a vast array of synthetic quinoline-based drugs with diverse therapeutic applications. nih.govrsc.org Historically, quinoline derivatives have been at the forefront of treating infectious diseases, with notable examples including the anti-malarial drug chloroquine (B1663885) and various antibacterial agents. rsc.orgijsrtjournal.com Beyond their antimicrobial prowess, quinoline alkaloids and their synthetic counterparts have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antiprotozoal effects. nih.govresearchgate.net The versatility of the quinoline nucleus allows for extensive functionalization, enabling chemists to modulate its pharmacological profile. researchgate.net

Nitrogen-containing heterocycles are a privileged class of structures in drug discovery, with a significant percentage of FDA-approved drugs featuring these motifs. rsc.orgopenmedicinalchemistryjournal.com Their prevalence is attributed to several key factors. The nitrogen atom can act as a hydrogen bond acceptor or donor, facilitating crucial interactions with biological targets like proteins and nucleic acids. rsc.org Furthermore, the incorporation of nitrogen into an aromatic ring system alters its electronic properties, influencing its metabolic stability and pharmacokinetic profile. openmedicinalchemistryjournal.comscispace.com The structural diversity of nitrogen heterocycles allows for the creation of a wide range of molecular shapes and functionalities, making them ideal scaffolds for the design of new therapeutic agents. openmedicinalchemistryjournal.commdpi.com The ability of these compounds to mimic natural biomolecules further underscores their importance in medicinal chemistry. openmedicinalchemistryjournal.com

Structural Characteristics and Chemical Reactivity of Halogenated and Nitrated Quinoline Derivatives

Nitro groups, being strong electron-withdrawing groups, significantly impact the electronic distribution within the quinoline ring system. nih.govsemanticscholar.org This electronic perturbation can activate the ring towards certain chemical transformations. For example, the presence of a nitro group can facilitate nucleophilic aromatic substitution reactions. nih.govsemanticscholar.org The combination of both halogen and nitro substituents, as seen in 6-Iodo-3-nitroquinolin-4-ol (B6279478), creates a molecule with a unique and complex reactivity profile, offering multiple sites for further chemical modification.

Rationale for Academic Investigation of this compound

The specific combination of an iodo group at the 6-position, a nitro group at the 3-position, and a hydroxyl group at the 4-position makes this compound a compelling target for academic research. The presence of the iodine atom, the most polarizable of the common halogens, offers a handle for various cross-coupling reactions, enabling the synthesis of more complex derivatives. The nitro group, as previously mentioned, activates the molecule for certain reactions and is also a precursor for the corresponding amino group, which can be further functionalized. The 4-hydroxyquinoline (B1666331) (or quinolin-4-ol) tautomer is a known pharmacophore, and its presence suggests potential biological activity.

Data Tables

Table 1: Chemical and Physical Properties of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| 3-Nitroquinolin-4-ol | 50332-66-6 | C₉H₆N₂O₃ | 190.16 | Parent compound without halogenation. smolecule.com |

| 6-Bromo-3-nitroquinolin-4-ol | 853908-50-6 | C₉H₅BrN₂O₃ | 269.05 | Bromo-analogue, potentially different reactivity. sigmaaldrich.com |

| 7-Iodo-3-nitroquinolin-4-ol | 2384738-25-2 | C₉H₅IN₂O₃ | 316.05 | Isomer with iodine at a different position. a2bchem.com |

Structure

3D Structure

Properties

IUPAC Name |

6-iodo-3-nitro-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5IN2O3/c10-5-1-2-7-6(3-5)9(13)8(4-11-7)12(14)15/h1-4H,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRNFYFWHVNIWMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)C(=O)C(=CN2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5IN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of 6 Iodo 3 Nitroquinolin 4 Ol

Precursor Synthesis and Regioselective Functionalization Approaches to the Quinoline (B57606) Core

The synthesis of 6-iodo-3-nitroquinolin-4-ol (B6279478) requires precise control over the regioselectivity of nitration and iodination reactions on the quinoline framework. Various strategies have been developed to achieve the desired substitution pattern.

Nitration Protocols for 4-Hydroxyquinoline (B1666331) Derivatives

The introduction of a nitro group at the C3 position of a 4-hydroxyquinoline core is a key step in the synthesis of the target precursor. This transformation is typically achieved through electrophilic nitration. A common method involves the treatment of 4-hydroxyquinoline with nitric acid in a suitable solvent. For instance, heating 4-hydroxyquinoline in propionic acid with nitric acid (70% aqueous solution) has been shown to produce 3-nitro-4-hydroxyquinoline in high yield. The reaction proceeds by adding the nitric acid dropwise to the heated solution of 4-hydroxyquinoline. The product precipitates upon cooling and can be purified by washing with ethanol (B145695) and water. The directing effect of the hydroxyl group at C4 favors substitution at the C3 position. The electron-donating nature of the hydroxyl group activates the heterocyclic ring, making it susceptible to electrophilic attack.

The nitration of substituted 4-hydroxyquinolines has also been investigated. For example, the nitration of 4-hydroxy-3-methylquinoline has been studied, providing insights into the influence of other substituents on the regioselectivity of the reaction. Theoretical studies have also been conducted to understand the regioselective synthesis of 3-nitro-substituted heterocycles, which can provide a basis for optimizing reaction conditions.

Table 1: Nitration of 4-Hydroxyquinoline

| Starting Material | Reagents | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|---|

| 4-Hydroxyquinoline | 70% Nitric Acid | Propionic Acid | ~125 °C | 3-Nitro-4-hydroxyquinoline | 86% |

Iodination Strategies for Quinoline Systems

The introduction of an iodine atom at the C6 position of the quinoline ring can be accomplished through various iodination methods. Direct C-H iodination protocols have been developed that offer regioselective functionalization. One approach involves a radical-based mechanism. For instance, a method for the regioselective iodination of quinolines at the C3 position has been developed using molecular iodine and tert-butyl hydroperoxide (TBHP) under metal-free conditions. While this particular method targets the C3 position, it highlights the potential of radical-based approaches for selective C-H functionalization.

For substitution on the benzene (B151609) ring of the quinoline system, such as at the C6 position, electrophilic iodination is a common strategy. This often involves the use of an iodine source in the presence of an activating agent. Historically, methods involving iodine and silver sulfate (B86663) in sulfuric acid have been used to produce 5- and 8-iodoquinolines. The choice of reagents and reaction conditions is crucial for achieving the desired regioselectivity. For the synthesis of 6-iodoquinoline (B82116) derivatives, starting from an appropriately substituted aniline (B41778) is a viable route.

A radical-based direct C-H iodination protocol has been developed for various nitrogen-containing heterocycles, including quinolines. This method has been shown to selectively iodinate at the C3 position for quinolines and quinolones.

One-Pot, Multi-Component Synthesis Approaches for Iodo-Substituted Quinoline Scaffolds

Multi-component reactions (MCRs) provide an efficient and atom-economical route to complex molecules in a single synthetic operation. Several MCRs have been successfully employed for the synthesis of diverse quinoline scaffolds. One-pot methods for the synthesis of highly substituted quinolines have been developed, sometimes utilizing aqueous media.

Specifically for iodo-substituted quinolines, a one-pot, three-component method has been reported for the synthesis of 6-iodo-substituted carboxy-quinolines. This approach utilizes an iodo-aniline, pyruvic acid, and various aldehydes as starting materials, with trifluoroacetic acid as a catalyst. This strategy offers advantages such as rapid reaction times and high product yields. While this method directly incorporates the iodine atom at the 6-position from the starting aniline, it showcases the power of MCRs in rapidly assembling functionalized quinoline cores. The versatility of MCRs allows for the introduction of various functional groups and substitution patterns, which can be tailored for specific applications.

Conversion Pathways from this compound to Chemically Diverse Analogs

The functional groups present in this compound—the hydroxyl, iodo, and nitro groups—serve as synthetic handles for further chemical transformations, enabling the generation of a library of diverse analogs.

Hydroxyl Group Derivatization (e.g., halogenation to 4-chloroquinoline (B167314) derivatives)

The hydroxyl group at the C4 position of the quinoline ring can be readily converted into other functional groups, most notably a chloro group. This transformation is significant as 4-chloroquinolines are versatile intermediates for nucleophilic substitution reactions. The conversion of a 4-hydroxyquinoline to a 4-chloroquinoline is typically achieved using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

For example, the chlorination of ethyl 8-bromo-6-cyano-4-hydroxyquinoline-3-carboxylate to the corresponding 4-chloro derivative was accomplished by heating the compound in neat POCl₃. This reaction is a standard procedure for converting quinolin-4-ols to the more reactive 4-chloroquinolines, which can then be subjected to reactions with various nucleophiles.

Substituent Modifications at the Iodo and Nitro Positions

The iodo and nitro groups on the this compound scaffold are amenable to a wide range of chemical modifications, significantly expanding the chemical diversity of the resulting analogs.

Modifications at the Iodo Position:

The iodine atom at the C6 position is an excellent leaving group for various palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the iodoquinoline with a boronic acid or ester in the presence of a palladium catalyst and a base to form a biaryl compound. The Suzuki coupling is a robust and widely used method for creating C-C bonds and has been applied to iodoquinolines.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a C-N bond by coupling the iodoquinoline with an amine. This is a powerful tool for introducing a wide variety of amino groups at the C6 position.

Aminocarbonylation: The iodo group can also participate in palladium-catalyzed aminocarbonylation reactions, where carbon monoxide and an amine are introduced to form an amide. This reaction provides a direct route to quinoline-6-carboxamides.

Table 2: Palladium-Catalyzed Reactions at the Iodo Position

| Reaction Type | Coupling Partner | Catalyst System (Example) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(OAc)₂ / Phosphine ligand | 6-Arylquinoline |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd(dba)₂ / BINAP or DavePhos | 6-Aminoquinoline |

| Aminocarbonylation | Amine, Carbon Monoxide | Pd(OAc)₂ / PPh₃ or XantPhos | 6-Carboxamidoquinoline |

Modifications at the Nitro Position:

The nitro group at the C3 position is a versatile functional group that can be transformed into other functionalities.

Reduction to an Amino Group: The most common transformation of the nitro group is its reduction to an amino group. This can be achieved using various reducing agents, such as iron powder in acetic acid (Fe/AcOH) or through catalytic hydrogenation. The resulting 3-aminoquinoline (B160951) derivative is a valuable intermediate for further functionalization, for instance, through diazotization reactions or amide bond formation.

Nucleophilic Aromatic Substitution: The strongly electron-withdrawing nitro group activates the quinoline ring for nucleophilic aromatic substitution reactions. In some cases, the nitro group itself can be displaced by a nucleophile, a process known as cine-substitution, where the incoming nucleophile attacks a position adjacent to the nitro group, leading to its elimination.

Cycloaddition Reactions: The nitro group can act as a powerful electron-withdrawing group, activating adjacent double bonds for cycloaddition reactions, such as Diels-Alder reactions, leading to the formation of fused polycyclic systems.

These synthetic strategies highlight the utility of this compound as a key building block for the synthesis of a wide range of complex and functionally diverse quinoline derivatives. The ability to selectively manipulate each of the functional groups provides a powerful platform for the development of new compounds with tailored properties.

Annulation Reactions for Extended Polycyclic Systems

Annulation, the process of building a new ring onto a pre-existing molecule, is a powerful strategy for the synthesis of complex polycyclic aromatic and heteroaromatic systems. The presence of the iodine atom at the 6-position of this compound provides a key handle for transition-metal-catalyzed cross-coupling reactions, which can be strategically employed in annulation sequences to construct fused ring systems.

While direct annulation reactions starting from this compound are not extensively documented in readily available literature, the reactivity of similar iodoquinoline systems in palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings provides a strong basis for their potential application in forming polycyclic structures. For instance, the Suzuki-Miyaura cross-coupling of iodoquinolines with suitably functionalized boronic acids can be envisioned as a key step in a modular approach to complex heterocycles. This strategy has been successfully employed in the synthesis of 4-phenylthieno[3,2-c]quinolines from thiophene (B33073) precursors, showcasing the utility of palladium-catalyzed cross-couplings in building fused systems.

Furthermore, intramolecular Heck reactions represent a promising avenue for the direct cyclization of derivatives of this compound. By introducing an appropriately positioned alkene-containing side chain, an intramolecular carbopalladation followed by β-hydride elimination can forge a new carbocyclic or heterocyclic ring fused to the quinoline core. The reactivity of 3-iodo-4-quinolones in Heck reactions to form (E)-3-styryl-4-quinolones demonstrates the feasibility of such transformations on the quinolone scaffold.

The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is another powerful tool for extending the polycyclic framework. Coupling of this compound with bifunctional alkynes could set the stage for subsequent intramolecular cyclization reactions, leading to the formation of novel polycyclic systems. The successful application of Sonogashira reactions in the synthesis of fluorescent oligo(p-phenyleneethynylene)s highlights the efficiency of this reaction in constructing extended π-conjugated systems.

Catalytic and Green Chemistry Innovations in this compound Synthesis

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing synthetic strategies. The synthesis of quinoline derivatives, including this compound, is an area ripe for such innovations. Traditional methods for quinoline synthesis often involve harsh conditions, toxic reagents, and the production of significant waste.

Recent advancements have focused on the development of more environmentally benign catalytic systems. While specific green catalytic methods for the direct synthesis of this compound are not prominently reported, general green approaches to quinoline synthesis can be adapted. These include the use of heterogeneous catalysts, which can be easily recovered and reused, and the exploration of alternative energy sources like microwave irradiation and ultrasound to accelerate reactions and improve energy efficiency.

One promising green approach is the use of ionic liquids as recyclable reaction media and catalysts. acs.orgorganic-chemistry.org Ionic liquids have been shown to promote the Friedländer annulation for the synthesis of quinolines and fused polycyclic quinolines under mild, catalyst-free conditions. acs.org Their low vapor pressure and thermal stability make them attractive alternatives to volatile organic solvents. Furthermore, biocatalysis, utilizing enzymes in aqueous media, offers a highly selective and environmentally friendly route to quinoline derivatives. For instance, α-chymotrypsin has been shown to catalyze the Friedländer condensation in an ionic liquid aqueous solution, demonstrating the potential of combining green solvents with biocatalysts. mdpi.com

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry. nih.gov Microwave irradiation can dramatically reduce reaction times, increase product yields, and enhance selectivity. The synthesis of various quinoline derivatives has been successfully achieved using microwave assistance, often in conjunction with green solvents or catalysts. nih.govresearchgate.net Similarly, ultrasound-assisted synthesis has been shown to be an efficient and green method for preparing quinoline derivatives, offering benefits such as shorter reaction times and higher yields. nih.govnih.gov

Photocatalysis, which utilizes visible light to drive chemical reactions, represents another cutting-edge green synthetic strategy. rsc.org Photocatalytic methods for quinoline synthesis, such as Povarov-type reactions, have been developed, offering mild and environmentally friendly routes to these important heterocycles. rsc.orgresearchgate.net

The synthesis of a key intermediate for quinoline inhibitors, 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile, starting from 6-bromoquinolin-4-ol (B142416) involves traditional nitration and chlorination steps. Future research could focus on developing greener alternatives for these transformations, such as using solid-supported nitrating agents or catalytic halogenation methods to minimize waste and improve safety.

Advanced Spectroscopic and Structural Elucidation of 6 Iodo 3 Nitroquinolin 4 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

No specific ¹H NMR, ¹³C NMR, or two-dimensional NMR data for 6-Iodo-3-nitroquinolin-4-ol (B6279478) has been found in the available literature.

¹H NMR for Proton Environment Analysis

Detailed experimental ¹H NMR data, including chemical shifts (δ) and coupling constants (J), for this compound are not available in the searched scientific literature.

¹³C NMR for Carbon Skeleton Characterization

Specific experimental ¹³C NMR chemical shift data for the carbon skeleton of this compound has not been reported in the reviewed literature.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment

There are no published studies containing 2D NMR (COSY, HMQC, HMBC) spectra for this compound to definitively assign proton and carbon connectivity.

Mass Spectrometry (MS) Techniques

Specific high-resolution mass spectrometry data and detailed fragmentation analysis for this compound are not present in the available scientific databases.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

The exact mass of this compound as determined by High-Resolution Mass Spectrometry has not been reported in the literature.

Fragmentation Pattern Analysis for Structural Confirmation

A detailed analysis of the mass spectrometry fragmentation pattern for this compound is not available in published research.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is a important technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum is expected to be complex, exhibiting characteristic absorption bands corresponding to its quinolinol core, the nitro group, and the carbon-iodine bond.

The presence of the quinolin-4-ol structure would be indicated by several characteristic vibrations. A broad absorption band is anticipated in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group, likely involved in intermolecular hydrogen bonding. The C=O stretching vibration of the quinolin-4-one tautomer is expected to appear in the range of 1650-1630 cm⁻¹. Aromatic C=C stretching vibrations from the quinoline (B57606) ring would likely be observed between 1600 and 1450 cm⁻¹.

The nitro group is expected to show two strong and distinct absorption bands. The asymmetric stretching vibration of the N-O bond typically appears in the 1550-1475 cm⁻¹ range, while the symmetric stretching vibration is found between 1360-1290 cm⁻¹. orgchemboulder.com The presence of these two intense peaks is a strong indicator of a nitro functional group. spectroscopyonline.com

The carbon-iodine (C-I) stretching vibration is expected to be observed in the far-infrared region, typically below 600 cm⁻¹, due to the heavy iodine atom. This peak might be difficult to observe with standard mid-IR spectrometers.

Based on the analysis of related structures and functional group correlations, the expected FT-IR vibrational frequencies for this compound are summarized in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H | Stretching | 3400-3200 | Broad, Strong |

| C=O (keto tautomer) | Stretching | 1650-1630 | Strong |

| Aromatic C=C | Stretching | 1600-1450 | Medium to Strong |

| NO₂ | Asymmetric Stretching | 1550-1475 | Strong |

| NO₂ | Symmetric Stretching | 1360-1290 | Strong |

| C-N | Stretching | 1300-1200 | Medium |

| C-O | Stretching | 1250-1150 | Medium |

| Aromatic C-H | Bending (out-of-plane) | 900-700 | Medium to Strong |

| C-I | Stretching | < 600 | Medium |

This table is generated based on typical infrared absorption frequencies for the respective functional groups and may not represent the exact experimental values for this compound.

Solid-State Structural Analysis: X-ray Crystallography

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms within a crystal, including bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound has not been reported, the structural parameters can be inferred from the crystallographic data of analogous molecules such as 6-iodo-3-phenyl-2-propylquinazolin-4(3H)-one and 3-nitro-4-hydroxycoumarin. researchgate.netresearchgate.net

The molecule is expected to be largely planar due to the aromatic quinoline ring system. The nitro group at the 3-position may be slightly twisted out of the plane of the quinoline ring. The crystal packing is likely to be dominated by intermolecular hydrogen bonding involving the hydroxyl group at the 4-position and the oxygen atoms of the nitro group. These hydrogen bonds, along with π-π stacking interactions between the aromatic rings, would play a crucial role in stabilizing the crystal lattice.

The bond lengths and angles within the quinoline core are expected to be consistent with those of other quinoline derivatives. The C-I bond length is anticipated to be around 2.10 Å. The N-O bond lengths in the nitro group should be in the range of 1.22-1.25 Å, and the O-N-O bond angle is expected to be approximately 125°.

A table of expected crystallographic parameters for this compound, based on data from related structures, is provided below.

| Parameter | Atoms Involved | Expected Value |

| Bond Length | C-I | ~ 2.10 Å |

| Bond Length | C-N (nitro) | ~ 1.47 Å |

| Bond Length | N-O (nitro) | ~ 1.23 Å |

| Bond Length | C-O (hydroxyl) | ~ 1.36 Å |

| Bond Length | C=O (keto) | ~ 1.24 Å |

| Bond Angle | O-N-O (nitro) | ~ 125° |

| Bond Angle | C-C-I | ~ 119° |

| Bond Angle | C-C-NO₂ | ~ 120° |

| Dihedral Angle | Quinoline ring - NO₂ | 0-20° |

This table presents expected values based on crystallographic data of analogous compounds and serves as a theoretical estimation for the structure of this compound.

Computational Chemistry and Molecular Modeling in the Research of 6 Iodo 3 Nitroquinolin 4 Ol

Quantum Mechanical (QM) and Density Functional Theory (DFT) Studies

Quantum mechanical methods, particularly Density Functional Theory (DFT), are powerful computational techniques used to investigate the electronic structure and properties of molecules from first principles. DFT calculations allow for the accurate determination of molecular geometries, electronic energies, and other properties that govern the behavior of compounds like 6-Iodo-3-nitroquinolin-4-ol (B6279478). nih.govnih.gov These studies are foundational for understanding the molecule's intrinsic characteristics. rsc.org

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comtaylorandfrancis.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. pku.edu.cn

The energy of the HOMO is associated with the molecule's ionization potential and its nucleophilic character, whereas the LUMO's energy relates to the electron affinity and electrophilic character. pku.edu.cn The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. rsc.org A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests the molecule is more reactive and polarizable. rsc.org

For quinoline (B57606) derivatives, DFT calculations are used to map the electron density distribution of these frontier orbitals. In a molecule like this compound, the HOMO is typically distributed over the quinoline ring system, while the LUMO's density may be concentrated on specific regions, influenced by the electron-withdrawing nitro group. rsc.orgresearchgate.net This analysis helps predict which sites on the molecule are most susceptible to nucleophilic or electrophilic attack.

Table 1: Representative Frontier Molecular Orbital Energies for Substituted Quinolines (Illustrative Data) This table illustrates how substitutions on the quinoline ring can affect FMO energies, as would be calculated using DFT methods.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Quinolin-4-ol | -5.85 | -1.25 | 4.60 |

| 3-Nitroquinolin-4-ol | -6.20 | -2.50 | 3.70 |

| 6-Iodoquinolin-4-ol | -5.90 | -1.40 | 4.50 |

| This compound | -6.45 | -2.80 | 3.65 |

Computational methods, especially Time-Dependent Density Functional Theory (TD-DFT), are widely employed to predict the spectroscopic properties of molecules. researchgate.netbohrium.com These calculations can accurately forecast UV-Vis absorption spectra by determining the energies of electronic transitions from the ground state to various excited states. researchgate.net

For quinoline derivatives, TD-DFT can predict the maximum absorption wavelengths (λmax) and the nature of the corresponding electronic transitions, such as π → π* or n → π* transitions. researchgate.netresearchgate.net By calculating these properties for this compound, researchers can gain a theoretical understanding of its optical behavior. These predicted spectra serve as a valuable tool for interpreting and validating experimental data obtained from techniques like UV-Vis spectroscopy. researchgate.netmdpi.com Comparing the calculated and experimental spectra helps confirm the molecular structure and provides insights into how substituents like iodo and nitro groups influence the electronic transitions. researchgate.net

Table 2: Comparison of Predicted vs. Experimental Spectroscopic Data for a Quinoline Derivative (Illustrative Data)

| Parameter | Predicted Value (TD-DFT) | Experimental Value |

| λmax 1 | 285 nm | 288 nm |

| Transition Type 1 | π → π | - |

| λmax 2 | 350 nm | 355 nm |

| Transition Type 2 | n → π | - |

DFT calculations are instrumental in elucidating the complex mechanisms of organic reactions, including the synthesis of substituted quinolines. mdpi.com By modeling the potential energy surface of a reaction, computational chemists can identify the structures and energies of reactants, intermediates, transition states, and products. nih.gov

This approach allows for the detailed investigation of various synthetic routes to quinolines, such as electrophilic cyclization or annulation strategies. mdpi.comnih.gov For the synthesis of a multi-substituted compound like this compound, DFT can be used to:

Compare the feasibility of different reaction pathways by calculating their activation energies.

Analyze the structure of transition states to understand the key bond-forming and bond-breaking events.

Explain the regioselectivity and stereoselectivity observed in a reaction.

Assess the role of catalysts in lowering the activation barriers of specific steps. mdpi.com

Such mechanistic insights are crucial for optimizing reaction conditions, improving yields, and designing novel synthetic strategies for complex heterocyclic molecules. mdpi.com

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a cornerstone of modern computer-aided drug design. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to exert a specific biological activity. scienceopen.comcreative-biolabs.com These models are used as 3D queries to search large chemical databases in a process called virtual screening, aiming to identify novel compounds with the potential to bind to a biological target. nih.govnih.gov

When the three-dimensional structure of a biological target is unknown, ligand-based pharmacophore models can be developed. nih.gov This approach utilizes a set of known active molecules, such as various biologically active quinoline analogs, to derive a common-feature pharmacophore. nih.gov The underlying principle is that molecules with similar biological activity often share a common binding mode and, therefore, a similar arrangement of essential chemical features. ias.ac.in

Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are often employed in conjunction with pharmacophore modeling. dovepress.comnih.govjmaterenvironsci.com These methods correlate the 3D structural and electrostatic properties of a series of compounds with their biological activities to build a predictive model. nih.govnih.gov The resulting contour maps from CoMFA/CoMSIA analyses highlight regions where steric bulk, positive or negative electrostatic potential, or hydrophobicity would enhance or diminish activity, providing crucial guidance for designing more potent quinoline derivatives. nih.govdovepress.com

Table 3: Statistical Results of a Typical 3D-QSAR Model for Quinoline Analogs (Illustrative Data)

| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Predictive r² (External Test Set) |

| CoMFA | 0.677 | 0.969 | 0.682 |

| CoMSIA | 0.741 | 0.962 | 0.683 |

q², r², and predictive r² are statistical metrics used to assess the predictive power and robustness of a QSAR model. nih.gov

When the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy, a structure-based pharmacophore can be generated. creative-biolabs.com This method involves analyzing the interactions between the protein's active site and a known bound ligand. acs.org The key interaction points—such as hydrogen bonds with specific amino acid residues, hydrophobic contacts, and aromatic stacking—are identified and translated into pharmacophore features. frontiersin.orgresearchgate.net

This approach provides a highly accurate model of the features required for molecular recognition at the active site. mdpi.com For quinoline derivatives known to inhibit a particular enzyme, the crystal structure of the enzyme-quinoline complex can be used to build a pharmacophore model. This model can then be used in virtual screening to discover new, structurally diverse compounds that fit the active site and are likely to exhibit the desired inhibitory activity. frontiersin.org This method is a powerful tool for scaffold hopping, finding new chemical classes that satisfy the same binding requirements as the original ligands.

Table 4: Common Pharmacophoric Features Derived from a Protein Active Site for Quinoline Inhibitors (Illustrative)

| Feature Type | Corresponding Protein Interaction |

| Hydrogen Bond Acceptor | H-bond with backbone NH of Glycine |

| Hydrogen Bond Donor | H-bond with side chain of Aspartic Acid |

| Aromatic Ring | π-π stacking with Phenylalanine residue |

| Hydrophobic Center | van der Waals contacts with Leucine, Valine |

| Positive Ionizable | Salt bridge with Glutamic Acid |

High-Throughput Virtual Screening for Identification of Novel Scaffolds

High-Throughput Virtual Screening (HTVS) is a cornerstone of modern drug discovery, enabling the rapid, cost-effective computational screening of vast libraries containing millions of chemical compounds. nih.govnih.gov The goal is to identify "hit" molecules that are predicted to bind effectively to a specific biological target, thereby narrowing the field for experimental testing. nih.govnih.gov This method is particularly valuable when the three-dimensional structure of a target protein is known, facilitating structure-based drug design. nih.gov

In the context of quinoline derivatives, HTVS is used to screen large, diverse chemical libraries against therapeutic targets implicated in diseases like cancer or viral infections. nih.gov For instance, a library of quinoline-based drugs has been virtually screened against SARS-CoV-2 protein targets to identify potential inhibitors of viral entry and replication. nih.gov A compound such as this compound could be included in such a library. Its distinct substitution pattern—featuring a halogen atom (iodine), a nitro group, and a hydroxyl group—provides a unique electronic and steric profile that could be crucial for interacting with specific amino acid residues within a target's binding pocket.

The process involves docking each compound from the library into the active site of the target protein and using scoring functions to estimate the binding affinity. nih.gov The top-scoring compounds are then selected for further experimental validation. Through this filtration process, HTVS can identify novel chemical scaffolds, including those based on the quinoline core, that show promise for development into new therapeutic agents. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.comresearchgate.net By identifying the key physicochemical properties (descriptors) that influence activity, QSAR models can predict the effectiveness of new, unsynthesized molecules, thereby guiding medicinal chemistry efforts to optimize lead compounds. ijper.org

For aromatic nitro compounds, QSAR studies have shown that properties like hydrophobicity and the energy of the lowest unoccupied molecular orbital (ELUMO) are often critical indicators of their biological effects, including toxicity and mutagenicity. mdpi.com The nitro group on the this compound molecule is a strong electron-withdrawing group, which would significantly lower its ELUMO and influence its potential for biological interactions. nih.gov

Development of 2D and 3D QSAR Models for Quinoline Derivatives

Both 2D and 3D QSAR models are developed for quinoline derivatives to understand their structure-activity relationships against various diseases, including cancer and malaria. nih.govmdpi.comnih.gov

2D-QSAR models correlate biological activity with 2D structural descriptors. These can include constitutional, topological, and quantum chemical parameters that describe the molecule. mdpi.commdpi.com For a molecule like this compound, relevant descriptors would include:

LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity, which is crucial for membrane permeability. The iodine atom would increase lipophilicity. rsc.org

Quantum Chemical Descriptors: Parameters such as dipole moment, Mulliken charges on atoms, and orbital energies (HOMO/LUMO), which are influenced by the electronegative nitro and iodo substituents. mdpi.comnih.gov

3D-QSAR models , such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed picture by considering the 3D arrangement of the molecules. ijper.orgnih.govmdpi.com These models calculate the steric and electrostatic fields around a series of aligned molecules and correlate these fields with their biological activities. ijper.orgmdpi.com

For quinoline derivatives, 3D-QSAR studies have revealed that:

Steric Fields: The size and shape of substituents are critical. Contour maps from CoMFA can indicate regions where bulky groups increase or decrease activity. mdpi.commdpi.com

Electrostatic Fields: The distribution of charge is vital. The electron-withdrawing nitro group and the polar hydroxyl group in this compound would create distinct electrostatic fields, which could be key to its interaction with a biological target. nih.govmdpi.com

Other Fields (in CoMSIA): Hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields are also analyzed, providing a more comprehensive understanding of the required interactions for potent activity. ijper.orgnih.gov

The table below summarizes key statistical parameters used to validate the predictive power of QSAR models developed for quinoline derivatives in various studies.

| Study Focus | Model Type | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²_pred (External validation) | Reference |

| Anticancer (LSD1 Inhibitors) | CoMFA | 0.778 | - | 0.709 | mdpi.com |

| Anticancer (LSD1 Inhibitors) | CoMSIA | 0.764 | - | 0.713 | mdpi.com |

| Anticancer (Gastric) | CoMFA | 0.625 | 0.931 | 0.875 | mdpi.com |

| Antimalarial | CoMFA | 0.677 | 0.969 | - | nih.gov |

| Antimalarial | CoMSIA | 0.741 | 0.962 | - | nih.gov |

| P-selectin Inhibitors | CoMFA | 0.589 | 0.863 | - | nih.gov |

| P-selectin Inhibitors | CoMSIA | 0.636 | 0.866 | - | nih.gov |

Prediction of Biological Activity Profiles for Undesigned Quinoline Analogs

A primary application of a validated QSAR model is the prediction of biological activity for novel compounds that have not yet been synthesized. mdpi.commdpi.com Once a robust model is established using a "training set" of molecules with known activities, it can be used to screen a virtual library of "undesigned" analogs. mdpi.com

Based on the insights from 3D-QSAR contour maps, new derivatives can be rationally designed. mdpi.comnih.gov For example, if a CoMFA model for a particular anticancer target showed that a bulky, electropositive group is favored at the 6-position of the quinoline ring, a medicinal chemist could use this information. Starting with the this compound scaffold, one might design analogs where the iodine is replaced with other substituents to better fit the model's requirements for enhanced activity. nih.gov

This predictive power significantly accelerates the drug design cycle by prioritizing the synthesis of compounds with the highest probability of success, saving considerable time and resources. mdpi.commdpi.com Studies on quinoline derivatives have successfully used this approach to design novel compounds with predicted high potency as anticancer or antimalarial agents. nih.govmdpi.com

Molecular Docking and Binding Affinity Prediction for Quinoline Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.govsemanticscholar.org The primary goals are to predict the binding mode and to estimate the binding affinity (often expressed as a docking score in kcal/mol), where a more negative value indicates a stronger interaction. nih.govresearchgate.net

For quinoline derivatives, molecular docking is widely used to elucidate their mechanism of action against various targets, such as enzymes in cancer pathways or viral proteins. nih.govnih.govrsc.org Docking studies can reveal key interactions, including:

Hydrogen Bonds: The hydroxyl group (-OH) at the 4-position and the nitro group (-NO2) at the 3-position of this compound are capable of forming hydrogen bonds with specific amino acid residues (e.g., serine, threonine, aspartate) in a receptor's active site. nih.govekb.eg

Hydrophobic Interactions: The aromatic quinoline ring system itself can engage in hydrophobic and π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan. nih.gov

Halogen Bonds: The iodine atom at the 6-position can form halogen bonds, which are specific non-covalent interactions that can contribute significantly to binding affinity.

The table below shows examples of docking scores for various quinoline derivatives against different protein targets, illustrating the range of binding affinities that can be predicted.

| Compound Class | Protein Target | Docking Score (kcal/mol) | Reference |

| Quinoline-pyrimidine hybrid | HIV Reverse Transcriptase | -10.67 | nih.gov |

| Thiopyrano[2,3-b]quinoline | CB1a (Anticancer peptide) | -5.3 to -6.1 | nih.gov |

| Halogenated quinoline | Dehydrogenase (Antimalarial) | -6.2 to -6.9 | researchgate.net |

| 2,6-diphenylpiperidin-4-ol | Renin (Antihypertensive) | Not specified, but good interactions noted | ijpbs.com |

By analyzing the docked pose of a compound like this compound, researchers can rationalize its observed biological activity or lack thereof. researchgate.net Furthermore, these structural insights are invaluable for guiding the design of new analogs with improved binding affinity and, consequently, enhanced potency. rsc.orgarxiv.org

Preclinical Biological Activity and Mechanistic Characterization of 6 Iodo 3 Nitroquinolin 4 Ol and Analogs

Comprehensive In Vitro Antimicrobial Research

The antimicrobial potential of quinoline (B57606) derivatives has been extensively explored, with various substitutions on the quinoline core leading to a wide spectrum of activity against bacterial and fungal pathogens. While direct studies on 6-Iodo-3-nitroquinolin-4-ol (B6279478) are not extensively documented in publicly available research, the analysis of its structural analogs provides significant insights into its probable antimicrobial profile. The presence of iodo, nitro, and hydroxyl groups on the quinoline scaffold suggests a likelihood of notable biological activity.

Efficacy Against Specific Bacterial Pathogens (e.g., Staphylococcus epidermidis, Klebsiella pneumoniae, Staphylococcus aureus, Escherichia coli)

Research on iodo-quinoline derivatives has demonstrated their potential as antibacterial agents. A study on 6-iodo-substituted carboxy-quinolines revealed that these compounds exhibited antibacterial effects against Staphylococcus epidermidis. However, in the same study, they were found to have no effect on Klebsiella pneumoniae. bioengineer.org This suggests a degree of selectivity in the antibacterial action of 6-iodo-quinoline analogs.

Furthermore, a study involving 3-amino-6-iodo-2-methyl quinazolin-4-(3H)-one and its precursor, 6-iodo-2-methyl-4H-benzo[d]- asm.orgnih.gov-oxazin-4-one, showed promising antibacterial activities against Staphylococcus aureus, Bacillus species, and Pseudomonas aeruginosa. researchgate.net The compounds were also tested against Escherichia coli and Klebsiella pneumoniae. researchgate.net Another quinoline derivative, HT61, has shown efficacy against both dividing and non-dividing planktonic cultures of Staphylococcus spp. asm.orgbiorxiv.org

The antimicrobial activity of various quinoline derivatives is often attributed to their ability to interfere with essential bacterial processes. For instance, quinolones are known to target DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication. nih.govmdpi.com

Table 1: In Vitro Antibacterial Activity of Selected Iodo-Quinoline Analogs

| Compound/Analog | Bacterial Strain | Observed Activity | Reference |

|---|---|---|---|

| 6-Iodo-substituted carboxy-quinolines | Staphylococcus epidermidis | Antibacterial effect observed | bioengineer.org |

| 6-Iodo-substituted carboxy-quinolines | Klebsiella pneumoniae | No effect observed | bioengineer.org |

| 3-amino-6-iodo-2-methyl-3H-quinazolin-4-one | Staphylococcus aureus | Promising activity | researchgate.net |

| 3-amino-6-iodo-2-methyl-3H-quinazolin-4-one | Escherichia coli | Screened for activity | researchgate.net |

| 3-amino-6-iodo-2-methyl-3H-quinazolin-4-one | Klebsiella pneumoniae | Screened for activity | researchgate.net |

Antifungal Spectrum of Activity (e.g., Candida parapsilosis, Candida albicans)

The antifungal properties of iodo-quinoline derivatives have also been a subject of investigation. In a study of 6-iodo-substituted carboxy-quinolines, varying degrees of antifungal activity were observed against Candida parapsilosis. bioengineer.org Another study on 3-iodo- and 6-iodo-8-quinolinols demonstrated their efficacy against a range of fungi, with the 6-iodo isomer being the most active. researchgate.net

Analogs such as clioquinol (B1669181) (5-chloro-7-iodo-8-hydroxyquinoline) have shown excellent antifungal activity against various Candida species, including Candida albicans. nih.gov Nitroxoline (B368727) (8-hydroxy-5-nitroquinoline), a nitro-containing quinoline derivative, has also demonstrated high antifungal activity against isolates of different Candida species. nih.gov This suggests that both the iodo and nitro moieties can contribute to the antifungal potential of quinoline compounds.

Table 2: In Vitro Antifungal Activity of Selected Iodo- and Nitro-Quinoline Analogs

| Compound/Analog | Fungal Strain | Observed Activity | Reference |

|---|---|---|---|

| 6-Iodo-substituted carboxy-quinolines | Candida parapsilosis | Varying degrees of antifungal activity | bioengineer.org |

| 6-Iodo-8-quinolinol | Various fungi | Most active among tested iodo-isomers | researchgate.net |

| Clioquinol | Candida albicans | Excellent antifungal activity | nih.gov |

| Nitroxoline | Candida species | High antifungal activity | nih.gov |

Investigation of Anti-Biofilm Formation Mechanisms

Bacterial biofilms present a significant challenge in the treatment of infections due to their inherent resistance to antimicrobial agents. asm.org Quinoline derivatives have emerged as promising candidates for combating biofilm-associated infections. bioengineer.org For instance, the quinoline derivative HT61 has been shown to be effective at reducing the viability of Staphylococcus aureus biofilms. asm.orgbiorxiv.org

The anti-biofilm activity of iodo-quinoline derivatives has also been investigated. A study on 6-iodo-substituted carboxy-quinolines examined their effect on microbial adhesion, which is the initial and critical step in biofilm development. bioengineer.org Clioquinol has demonstrated success in eradicating biofilms formed by Candida species. nih.gov The mechanisms by which these compounds inhibit biofilm formation are multifaceted and can involve the disruption of the biofilm matrix and interference with bacterial cell-to-cell communication, known as quorum sensing. bioengineer.org

Molecular Targets and Pathways in Microbial Inhibition (e.g., metal chelation, specific enzyme inhibition)

The antimicrobial action of quinoline derivatives is often linked to their ability to chelate metal ions, which are essential for various microbial enzymatic activities. nih.gov This metal-binding property can disrupt microbial growth and metabolism. researchgate.net For example, the antibacterial and potential anticancer effects of nitroxoline are believed to be connected to its metal-binding properties. researchgate.net

Furthermore, quinolones are well-known inhibitors of bacterial DNA gyrase and topoisomerase IV. nih.govmdpi.com These enzymes are vital for DNA replication, recombination, and repair in bacteria. By forming a complex with the enzyme and DNA, quinolones trap the enzyme in a state where the DNA is cleaved, leading to bacterial cell death. nih.govmdpi.com While the specific molecular targets of this compound have not been elucidated, its structural similarity to other bioactive quinolines suggests that it may act through similar mechanisms, such as enzyme inhibition or metal chelation.

Preclinical Anticancer Research

Quinoline derivatives have not only shown promise as antimicrobial agents but also as potential anticancer compounds. The structural features of this compound, particularly the nitro group, suggest a potential for cytotoxic activity against cancer cells.

Cytotoxicity and Antiproliferative Effects in Various Cancer Cell Lines (e.g., human amelanotic melanoma, breast adenocarcinoma, lung adenocarcinoma, glioma, bladder cancer, pancreatic cancer, ovarian cancer)

While direct cytotoxic data for this compound is limited, studies on its analogs provide valuable insights. A study comparing the cytotoxicity of clioquinol with six of its analogues found that 8-hydroxy-5-nitroquinoline (Nitroxoline) was the most toxic against human cancer cell lines. nih.gov This highlights the potential significance of the nitro group in enhancing the anticancer activity of quinoline derivatives. nih.gov The cytotoxicity of Nitroxoline was evaluated in several human malignant cell lines, including pancreatic cancer (Panc-1) and ovarian cancer (A2780), where it proved to be the most cytotoxic among the tested compounds. nih.gov

Nitroxoline has also been investigated for its anti-tumor activity in bladder cancer, where it was shown to inhibit cell viability, migration, and induce apoptosis. nih.gov In an in vivo model of bladder cancer, nitroxoline treatment resulted in significant inhibition of tumor growth. nih.gov Furthermore, another nitro-substituted quinoline derivative, 1-(2-Methylquinolin-6-yl)-3-(4-nitrophenyl)urea, has been synthesized and evaluated for its cytotoxic activities on ovarian cancer cells. nih.gov

Table 3: Cytotoxicity of Selected Nitro-Quinoline Analogs in Human Cancer Cell Lines

| Compound/Analog | Cancer Cell Line | Observed Effect | Reference |

|---|---|---|---|

| 8-hydroxy-5-nitroquinoline (Nitroxoline) | Pancreatic cancer (Panc-1) | Most cytotoxic among tested analogs | nih.gov |

| 8-hydroxy-5-nitroquinoline (Nitroxoline) | Ovarian cancer (A2780) | Most cytotoxic among tested analogs | nih.gov |

| Nitroxoline | Bladder cancer cells | Inhibited cell viability and migration, induced apoptosis | nih.gov |

| 1-(2-Methylquinolin-6-yl)-3-(4-nitrophenyl)urea | Ovarian cancer cells (A2780) | Evaluated for cytotoxicity | nih.gov |

The anticancer mechanism of these compounds is thought to involve the generation of reactive oxygen species, which can induce cellular damage and apoptosis. nih.gov The metal-binding properties of these molecules may also play a role in their anticancer activity. researchgate.net

Induction of Apoptosis and Cell Cycle Modulation in Cancer Cells

The capacity of quinoline derivatives to induce programmed cell death (apoptosis) and modulate the cell cycle is a cornerstone of their anticancer potential. While direct studies on this compound are not extensively detailed in the provided search results, the broader family of quinoline and nitro-containing compounds demonstrates significant activity in these areas.

Research into various functionalized quinoline derivatives has shown they can induce a dose-dependent inhibitory effect on the proliferation of cancer cells, with colon adenocarcinoma cells showing particular sensitivity. researchgate.net The mechanism often involves halting the cell cycle at specific checkpoints to prevent tumor cell replication. For instance, related nitro-aromatic compounds have been shown to cause an accumulation of cells in the S and G2/M phases of the cell cycle. nih.govresearchgate.net This indicates a delay in DNA synthesis or a halt before mitosis, ultimately leading to a reduction in tumor cell proliferation. nih.gov

This cell cycle arrest is frequently coupled with the induction of apoptosis. Flow cytometry analyses of cancer cells treated with analogous compounds have revealed a significant increase in the sub-G1 cell population, a key indicator of apoptotic cell death. nih.govresearchgate.net The apoptotic process is a preferred method of cell elimination in cancer therapy as it minimizes inflammation and damage to surrounding healthy tissues. mdpi.com The ability of cancer cells to evade apoptosis is a hallmark of the disease, and compounds that can reactivate this pathway are of significant therapeutic interest. mdpi.commdpi.com

Studies on other complex heterocyclic compounds containing a quinoline scaffold confirm these findings, showing that they function through alterations in cell cycle progression and the initiation of apoptosis, sometimes accompanied by secondary necrosis. nih.gov

Inhibition of Angiogenesis in In Vitro Models

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, supplying tumors with essential nutrients and oxygen. The inhibition of angiogenesis is a key strategy in cancer therapy.

While direct in vitro angiogenesis assays for this compound were not found, studies on other iodinated compounds and related heterocyclic systems highlight relevant anti-angiogenic activities. For example, a structurally different compound, 6-Iodo-delta-lactone (IL-δ), has demonstrated anti-angiogenic effects in vivo by decreasing microvessel density in colon cancer xenografts. nih.gov This effect was linked to the downregulation of key pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGF-R2. nih.gov

Furthermore, the inhibition of specific enzymes, such as Methionine Aminopeptidase (B13392206) 2 (MetAP2), is a well-established anti-angiogenic strategy. nih.govmedchemexpress.comnih.gov As discussed in section 5.3.2, MetAP2 inhibitors, some of which are complex heterocyclic molecules, can disrupt the growth of endothelial cells and demonstrate potent anti-angiogenic and antitumoral activity. medchemexpress.com Given that quinoline scaffolds are used to target a variety of enzymes, it is plausible that this compound or its analogs could exert anti-angiogenic effects through similar mechanisms.

Exploration of Molecular Mechanisms (e.g., reactive oxygen species generation, specific enzyme inhibition, protein expression alteration like H3, P53, P21, BCL-2, BAX)

The anticancer effects of quinoline derivatives are underpinned by a complex interplay of molecular mechanisms. A key mechanism for related nitro-aromatic compounds is the generation of reactive oxygen species (ROS). Compounds like 4-nitroquinoline (B1605747) 1-oxide can induce the formation of superoxide, hydrogen peroxide, and hydroxyl radicals, leading to oxidative DNA damage, such as the formation of 8-hydroxydeoxyguanosine. nih.gov This genotoxic stress can trigger cell death pathways.

A central mediator of the response to cellular stress, including DNA damage, is the p53 tumor suppressor protein. nih.govnih.gov Upon activation, p53 can halt the cell cycle by upregulating inhibitors like p21, allowing time for DNA repair. nih.govnih.gov If the damage is irreparable, p53 can trigger apoptosis. mdpi.com This is often achieved by modulating the balance of pro- and anti-apoptotic proteins from the BCL-2 family. Specifically, p53 can increase the expression of the pro-apoptotic protein BAX while suppressing the anti-apoptotic protein BCL-2. nih.gov This shift in balance leads to mitochondrial damage and the activation of caspases, the executioner enzymes of apoptosis. nih.gov

Studies on various flavonoids and other anticancer agents have demonstrated that their efficacy is often dependent on their ability to upregulate p53, p21, and BAX, leading to cell cycle arrest and apoptosis in cancer cells. nih.govmdpi.com The apoptotic process initiated by analogous compounds has been confirmed to proceed via the activation of caspases, including caspase-3 and caspase-6. nih.govresearchgate.net

Enzyme and Receptor Modulation Studies

Kinase Inhibition Profiles (e.g., PI3K, LRRK2)

The quinoline scaffold is a privileged structure in medicinal chemistry, frequently utilized for the development of kinase inhibitors. Kinases are crucial signaling proteins that are often dysregulated in diseases like cancer and neurodegenerative disorders.

Leucine-rich repeat kinase 2 (LRRK2) is a prominent target, particularly for Parkinson's disease, as mutations in this kinase are linked to the familial form of the disease. nih.gov Several series of potent LRRK2 inhibitors are based on a quinoline core. For example, 4-alkylamino-7-aryl-3-cyanoquinolines have been shown to exhibit potent inhibitory activity against both wild-type and the pathogenic G2019S mutant LRRK2 in biochemical and cellular assays. nih.gov Another potent, selective, and brain-penetrant LRRK2 inhibitor, PF-06447475, also features a core heterocyclic structure related to the quinoline family. nih.gov While direct testing of this compound on LRRK2 has not been reported, its core structure is consistent with scaffolds known to bind to this kinase.

The PI3K (phosphoinositide 3-kinase) pathway is another critical signaling cascade often hyperactivated in cancer. The development of PI3K inhibitors is a major focus of cancer research, although specific data linking this compound to PI3K inhibition was not identified in the search results.

Adenosine (B11128) Receptor (A3AR) Positive Allosteric Modulation and Orthosteric Interactions

The A3 adenosine receptor (A3AR) is a G protein-coupled receptor that is overexpressed in inflammatory and cancer cells. frontiersin.org Its activation is associated with anti-inflammatory and antitumor effects. frontiersin.org Rather than using direct (orthosteric) agonists, which can have side effects, there is significant interest in developing positive allosteric modulators (PAMs). PAMs bind to a different site on the receptor and enhance the effect of the body's own adenosine, particularly at sites of inflammation or disease where adenosine levels are naturally high. frontiersin.org

A series of compounds based on the 1H-imidazo[4,5-c]quinoline structure, which can be synthesized from nitroquinoline precursors, have been identified as selective allosteric enhancers for the human A3AR. scispace.comdtic.mil These molecules potentiate both the binding and the functional response of orthosteric agonists at the A3AR. scispace.com For example, the 2-cyclopentyl-4-phenylamino analog, DU124183, was found to have a favorable balance of allosteric modulation versus direct receptor antagonism. scispace.com

Interestingly, many of these allosteric modulators also exhibit some level of competitive binding at the orthosteric site, with Ki values ranging from the nanomolar to the micromolar range. scispace.com This dual activity suggests a complex interaction with the receptor. The development of such modulators based on the quinoline scaffold highlights a sophisticated mechanism by which this compound analogs could exert therapeutic effects, moving beyond simple enzyme inhibition to the nuanced modulation of cell signaling receptors. nih.govnih.gov

Other Identified Biological Targets and their Interaction Mechanisms

Research into analogs of this compound has pointed towards Leucine-rich repeat kinase 2 (LRRK2) as a potential biological target. LRRK2 is a large, complex protein that has been implicated in the pathogenesis of several diseases, including neurodegenerative disorders and cancer.

A key analog, 6-Bromo-3-nitroquinolin-4-ol , has been utilized as an intermediate in the synthesis of novel imidazo[4,5-c]quinoline derivatives designed as LRRK2 inhibitors. google.com The G2019S mutation, located in the kinase domain of LRRK2, leads to an increase in its kinase activity and is a significant genetic risk factor for Parkinson's disease. google.com Therefore, the inhibition of LRRK2 kinase activity is a promising therapeutic strategy. The quinoline scaffold of these compounds is crucial for their interaction with the target protein.

While the exact binding mode of this compound to LRRK2 has not been detailed, the mechanism of the final inhibitor compounds involves competitive binding at the ATP-binding site of the kinase domain. This prevents the phosphorylation of LRRK2 substrates, thereby modulating its downstream signaling pathways. The structural similarity of the 6-iodo analog to the 6-bromo intermediate suggests a comparable potential to serve as a scaffold for LRRK2 inhibitors.

Other related nitro-substituted quinoline compounds, such as nitroxoline (8-hydroxy-5-nitroquinoline), have been shown to possess a range of biological activities, including the inhibition of enzymes like cathepsin B and methionine aminopeptidase 2 (MetAP2), as well as metal-chelating properties. srce.hr However, the differing substitution patterns on the quinoline ring mean that these activities cannot be directly extrapolated to this compound.

Table 1: Investigated Biological Targets of this compound Analogs

| Analog | Biological Target | Implicated Diseases | Source |

| 6-Bromo-3-nitroquinolin-4-ol | Leucine-rich repeat kinase 2 (LRRK2) | Parkinson's disease, Alzheimer's disease, Cancer, Crohn's disease | google.com |

This table is based on data for a closely related analog and represents a potential target for this compound.

Investigation of Cross-Reactivity and Selectivity Profiles

Detailed studies on the cross-reactivity and selectivity profiles of this compound are not available in the current body of scientific literature. The selectivity of a compound is a critical aspect of its preclinical characterization, as it determines the potential for off-target effects.

For the broader class of quinoline-based inhibitors, selectivity is often assessed against a panel of other kinases. Given that the analog 6-Bromo-3-nitroquinolin-4-ol is a precursor for LRRK2 inhibitors, it is anticipated that the final compounds would be profiled for their selectivity against other kinases to ensure a favorable therapeutic window. google.com However, this data is not specifically available for this compound itself.

Further research is required to elucidate the specific biological targets of this compound and to comprehensively map its selectivity profile across the human kinome and other relevant enzyme families.

Structure Activity Relationship Sar and Structure Property Relationship Spr of 6 Iodo 3 Nitroquinolin 4 Ol Derivatives

Systematic Variation of Substituents and their Impact on Biological Activity

The biological activity of quinoline (B57606) derivatives is highly dependent on the nature and position of substituents on the core ring structure. Systematic variations of these substituents allow for the fine-tuning of a compound's pharmacological properties. In the case of 6-iodo-3-nitroquinolin-4-ol (B6279478), the iodo, nitro, and hydroxyl groups each impart distinct characteristics that collectively define its bioactivity.

Stereoelectronic Effects of the 6-Iodo Substituent

The iodine atom at the 6-position of the quinoline ring introduces significant stereoelectronic effects. As a halogen, iodine is an electron-withdrawing group via induction, yet it can also act as a weak electron-donating group through resonance. This dual nature influences the electron density distribution across the quinoline scaffold. The large atomic radius of iodine (van der Waals radius ~1.98 Å) adds considerable bulk, which can be crucial for steric interactions within a biological target's binding site.

Research on related halo-substituted quinolines has shown that the position and nature of the halogen can dramatically affect activity. For instance, a fluorine atom at the C6 position is often considered optimal for the antibacterial activity of fluoroquinolones. While direct data on the 6-iodo substituent in this specific nitro-hydroxy configuration is limited, studies on other 6-iodo-substituted carboxy-quinolines suggest that this moiety is a valuable scaffold for developing novel antimicrobial agents. mdpi.com The presence of the iodine atom can enhance membrane permeability and facilitate non-covalent interactions, such as halogen bonding, with protein targets.

Influence of the 3-Nitro Group on Reactivity and Bioactivity

The 3-nitro group is a powerful electron-withdrawing group, significantly impacting the electronic properties and reactivity of the quinolin-4-ol scaffold. Its presence deactivates the ring, making it less susceptible to electrophilic substitution but more prone to nucleophilic attack. mdpi.com This strong electron-withdrawing nature can be a key pharmacophoric feature, but it can also be associated with toxicity. nih.govresearchgate.net

The nitro group's role in bioactivity is multifaceted:

Redox Activity : In biological systems, the nitro group can undergo enzymatic reduction to form nitro radical anions, nitroso, and hydroxylamine (B1172632) intermediates. nih.govnih.gov These reactive species can induce oxidative stress, which is a mechanism of action for some antimicrobial and antiparasitic agents. nih.govresearchgate.net

Enhanced Binding : The electron-rich environment of the nitro group can favor interactions with specific amino acid residues, such as threonine and glutamine, in protein binding sites. nih.gov

Activation of the Scaffold : The electron-withdrawing ability of the nitro group activates the quinolone scaffold, facilitating reactions with nucleophilic reagents or participation in cycloaddition reactions, which is a strategy used in synthetic chemistry to create diverse derivatives. mdpi.com

The position of the nitro group is critical. For example, in 8-hydroxyquinolines, a nitro group at the 5-position (as in the drug nitroxoline) is crucial for its antimicrobial mechanism, which involves chelating essential metal cations. srce.hr For the this compound core, the 3-nitro group's primary influence would be the strong polarization of the C2-C3 double bond, affecting its reactivity and potential interactions with biological nucleophiles.

Significance of the 4-Hydroxyl Group and its Tautomeric Forms

The 4-hydroxyl group is a pivotal feature of the quinolin-4-ol scaffold, as it can exist in tautomeric equilibrium with its keto form, quinolin-4(1H)-one. researchgate.netrsc.orgresearchgate.net This prototropic tautomerism significantly influences the molecule's physicochemical properties and biological activity. nih.gov

The equilibrium between the enol (4-hydroxyquinoline) and keto (4-quinolone) forms is influenced by substitution patterns and the local environment (e.g., solvent, solid-state). rsc.orgresearchgate.net

Enol Form (4-Hydroxyquinoline) : This form confers aromaticity to both rings of the quinoline system. nih.gov The hydroxyl group can act as both a hydrogen bond donor and acceptor.

Keto Form (4-Quinolone) : This form is often favored in solid and solution states. researchgate.net The N-H group and the 4-oxo group are key for interactions with biological targets, as established in docking studies of antimalarial quinolones. nih.gov

Spectroscopic and computational studies have shown that the presence of a hydrogen-bond acceptor at the 3-position can favor the enol form through intramolecular hydrogen bonding. rsc.org Conversely, the keto form is often crucial for the biological activity of many quinolone drugs, including antibacterial agents where it interacts with DNA gyrase. mdpi.com The ability to tautomerize is a key aspect of the structure-property relationship, as one form may be required for receptor binding while the other may be important for membrane transport. nih.gov

Scaffold Modifications and Pharmacophore Element Contributions

Modifications to the this compound scaffold are essential for exploring and optimizing biological activity. The core structure itself contains several key pharmacophore elements: the quinoline rings as a hydrophobic scaffold, the 4-oxo/hydroxyl group as a hydrogen bonding element, the 6-iodo group for steric and halogen bonding interactions, and the 3-nitro group as a strong electronic modifier.

Structure-activity relationship (SAR) studies on various quinoline derivatives have highlighted the importance of specific modifications:

N1-Substitution : Adding a substituent at the N1 position of the quinolone ring is a common strategy. A cyclopropyl (B3062369) group, for instance, was found to increase the activity of certain anticancer quinolones compared to an ethyl group. mdpi.com

C2-Substitution : Alkyl groups at the C2 position have been shown to be more advantageous for antineoplastic activity than aryl groups. mdpi.com

C3-Substitution : The substituent at the C3 position should ideally be coplanar with the quinoline ring to maintain activity in some series. mdpi.com Replacing the nitro group with other functionalities like a carboxyl group is a key modification in the development of quinolone antibiotics.

The combination of these elements in this compound suggests a molecule with potential for multiple biological interactions. The planar quinoline system can engage in π-π stacking, while the various substituents provide specific electronic and steric features for targeted binding.

Correlation of Molecular Descriptors with Observed Preclinical Activities

Quantitative Structure-Activity Relationship (QSAR) models are mathematical expressions that correlate a compound's biological activity with its physicochemical properties, known as molecular descriptors. dergipark.org.tr For quinoline derivatives, QSAR studies have been employed to predict activities ranging from anticancer to antiviral. nih.govresearchgate.netelsevierpure.com

Key molecular descriptors relevant to the this compound scaffold include:

Electronic Descriptors : These describe the electronic properties of the molecule. The presence of the nitro group would significantly influence descriptors like dipole moment, electronegativity, and frontier molecular orbital energies (HOMO/LUMO). dergipark.org.tr These are critical for predicting reactivity and interaction with polar sites on a target.

Hydrophobic Descriptors : The octanol-water partition coefficient (logP) is a primary descriptor of hydrophobicity. The iodo substituent would increase the lipophilicity of the molecule, affecting its ability to cross cell membranes.

Topological and Steric Descriptors : These relate to the size, shape, and connectivity of the molecule. Molecular volume and polarizability are examples. dergipark.org.tr The bulky iodine atom would be a major contributor to these descriptors.

A typical QSAR study on derivatives of this scaffold would involve synthesizing a series of analogues with variations at different positions and correlating their measured biological activity with calculated descriptors using statistical methods like multiple linear regression (MLR). nih.govelsevierpure.com This allows for the development of predictive models to guide the design of new, more potent compounds. nih.gov

Table 1: Examples of Molecular Descriptors and Their Relevance

| Descriptor Type | Example Descriptor | Relevance to this compound |

|---|---|---|

| Electronic | Dipole Moment | Influenced by the highly polar 3-nitro and 4-hydroxyl groups; affects solubility and binding to polar targets. |

| Hydrophobic | logP (Octanol-Water Partition Coefficient) | Increased by the 6-iodo substituent; relates to membrane permeability and hydrophobic interactions. |

| Steric | Molecular Volume | Significantly impacted by the large iodine atom; crucial for fitting into a specific binding pocket. |

| Topological | Wiener Index | Describes molecular branching and compactness, related to the overall shape of the quinoline scaffold. |

Identification of Key Structural Fragments for Optimal Biological Response

Based on extensive SAR studies of the broader quinoline and quinolone classes, several structural fragments are consistently identified as crucial for biological activity. nih.gov For the this compound scaffold, these key fragments can be delineated:

The 4-Oxo-1,4-dihydroquinoline Core : This fragment is fundamental for the activity of many quinolone antibacterials and anticancer agents. mdpi.com The N-H and C=O groups are critical hydrogen bonding motifs that interact with enzyme and receptor targets. nih.gov

A Halogen at C6 : While fluorine is common in antibiotics, other halogens like iodine can provide unique steric and electronic properties, potentially leading to different target specificities. mdpi.com The presence of a halogen at this position is a recurring feature in active quinolines.

An Electron-Withdrawing Group at C3 : In quinolone antibiotics, a carboxylic acid at C3 is essential. The 3-nitro group in the title compound serves a similar purpose of strongly modifying the electronic character of this position, which can be critical for binding or reactivity.

The optimal biological response is achieved through a synergistic combination of these fragments. For example, in antiprion and antimalarial quinoline derivatives, the core scaffold provides the basic structure, while specific side chains and substitutions determine the potency and selectivity of the compound. nih.gov The challenge in drug design is to combine these fragments in a way that maximizes efficacy against the intended target while minimizing off-target effects.

Table 2: Summary of Key Structural Fragments and Their Contributions

| Structural Fragment | Position | Likely Contribution to Biological Activity |

|---|---|---|

| Iodine | C6 | Enhances lipophilicity, provides steric bulk, potential for halogen bonding. |

| Nitro Group | C3 | Strong electron-withdrawing effect, potential for redox cycling, hydrogen bond acceptor. |

| Hydroxyl/Oxo Group | C4 | Key hydrogen bonding interactions (donor/acceptor), involved in tautomerism affecting aromaticity and binding. |

| Quinoline Core | - | Planar scaffold for hydrophobic and π-stacking interactions. |

Future Perspectives and Emerging Research Directions for 6 Iodo 3 Nitroquinolin 4 Ol

Rational Design of Novel Quinoline (B57606) Analogs with Enhanced Specificity and Potency